1,3-Dicaffeoylquinic acid

Description

Properties

CAS No. |

1884-24-8 |

|---|---|

Molecular Formula |

C25H24O12 |

Molecular Weight |

516.4 g/mol |

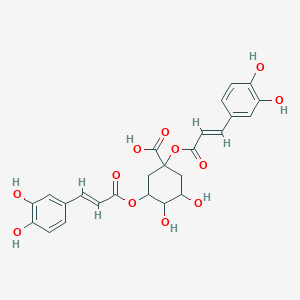

IUPAC Name |

1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+ |

InChI Key |

YDDUMTOHNYZQPO-FCXRPNKRSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O |

Synonyms |

1,5-dicaffeoylquinic acid 1-carboxy-4,5-dihydroxy-1,3-cyclohexylenebis-(3,4-dihydroxycinnamate) cinarin cinarina cinarine Cynarex cynarin cynarin, (1alpha,3alpha,4alpha,5beta)-isomer cynarine cynarix listricol listrocol nivellipid phemocil |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 1,3-Dicaffeoylquinic Acid: Discovery, Natural Sources, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dicaffeoylquinic acid, also known as cynarin (B1669657), is a naturally occurring phenolic compound that has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of its discovery, wide-ranging natural sources, and detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, this document elucidates the compound's interaction with key cellular signaling pathways, offering insights for researchers in drug discovery and development.

Discovery and Nomenclature

The journey of 1,3-dicaffeoylquinic acid's discovery is rooted in the study of the artichoke (Cynara cardunculus var. scolymus). In the mid-20th century, Italian scientists successfully isolated a bioactive compound from artichoke leaves which they named "cynarin".[1] Initially, its chemical structure was identified as 1,5-dicaffeoylquinic acid. However, in 1976, the International Union of Pure and Applied Chemistry (IUPAC) revised the nomenclature for caffeoylquinic acids, leading to the reclassification of this compound as 1,3-O-dicaffeoylquinic acid.[2] It is noteworthy that some research suggests that 1,3-dicaffeoylquinic acid may not be naturally present in significant amounts in fresh plant material but is rather an artifact formed from the isomerization of 1,5-O-dicaffeoylquinic acid during extraction processes, particularly with the application of heat.[1][2]

Natural Sources and Quantitative Distribution

1,3-Dicaffeoylquinic acid is found in a variety of plant species, with concentrations varying significantly depending on the plant part, geographical origin, and harvesting time. The following table summarizes the quantitative data available for 1,3-dicaffeoylquinic acid and its isomers in several documented botanical sources.

| Plant Species | Family | Plant Part | Concentration of Dicaffeoylquinic Acid Isomers | Reference |

| Cynara cardunculus var. scolymus (Artichoke) | Asteraceae | Heads | 2 - 20 µg/g (dry weight) of cynarin | [3][4] |

| Cynara cardunculus var. scolymus (Artichoke) | Asteraceae | Leaves | ~1.5% cynarin in methanolic extracts | [2] |

| Arctium lappa (Burdock) | Asteraceae | Root Extract | 1.35 ± 0.02 mg/g of 1,3-dicaffeoylquinic acid | [5] |

| Ilex paraguariensis (Yerba Mate) | Aquifoliaceae | Leaves | Contains 3,4-, 3,5-, and 4,5-dicaffeoylquinic acids | [6][7][8] |

| Inula viscosa | Asteraceae | Leaves | Contains 1,3-dicaffeoylquinic acid | [9][10] |

| Achillea millefolium (Yarrow) | Asteraceae | Aerial Parts | Presence of dicaffeoylquinic acid isomers confirmed | [11] |

| Matricaria chamomilla (Chamomile) | Asteraceae | Flowers | Presence of dicaffeoylquinic acid isomers confirmed | [11] |

| Equisetum arvense (Horsetail) | Equisetaceae | Aerial Parts | Presence of dicaffeoylquinic acid isomers confirmed | [11] |

| Gynura divaricata | Asteraceae | Whole Plant | Contains dicaffeoylquinic acid isomers | [12] |

| Centella asiatica | Apiaceae | Aerial Parts | Contains 1,3-dicaffeoylquinic acid | [13] |

| Xanthium sibiricum | Asteraceae | Whole Plant | Contains 1,3-dicaffeoylquinic acid | [13] |

Experimental Protocols

Accurate extraction, isolation, and quantification of 1,3-dicaffeoylquinic acid are crucial for research and development. The following section details established methodologies.

Extraction of 1,3-Dicaffeoylquinic Acid

Objective: To extract dicaffeoylquinic acids from plant material.

Method: Ultrasound-Assisted Extraction (UAE)

-

Sample Preparation: Air-dry the plant material (e.g., leaves, roots) in a well-ventilated area, shielded from direct sunlight. Once dried, grind the material into a fine powder using a laboratory mill.

-

Extraction Procedure:

-

Weigh a precise amount of the powdered plant material (e.g., 1 gram).

-

Suspend the powder in a suitable solvent. A common and effective solvent is 80% methanol (B129727) in water. A typical solvent-to-sample ratio is 10:1 (v/w).

-

Place the vessel containing the mixture in an ultrasonic bath.

-

Sonicate for a specified duration, for example, 30 minutes at a controlled temperature (e.g., 40°C).

-

After sonication, centrifuge the mixture at a high speed (e.g., 5000 x g) for 10 minutes to separate the supernatant from the solid residue.

-

Carefully collect the supernatant.

-

To maximize the yield, the extraction process can be repeated on the plant residue.

-

Combine the supernatants from all extractions.

-

Filter the combined supernatant through a 0.45 µm membrane filter to remove any remaining particulate matter before proceeding to analysis or purification.

-

Isolation of 1,3-Dicaffeoylquinic Acid

Objective: To purify 1,3-dicaffeoylquinic acid from a crude extract.

Method: High-Speed Counter-Current Chromatography (HSCCC)

-

Sample Preparation: The crude extract obtained from the extraction step is concentrated under reduced pressure.

-

HSCCC System and Solvent System:

-

A two-phase solvent system is required. A commonly used system for separating dicaffeoylquinic acids is a mixture of chloroform, methanol, and water. The optimal ratio should be determined empirically, for example, 8:8:4 (v/v/v).

-

The two phases are thoroughly mixed and allowed to separate. The upper aqueous phase is typically used as the stationary phase, and the lower organic phase as the mobile phase.

-

-

Isolation Procedure:

-

The HSCCC column is first filled entirely with the stationary phase.

-

The apparatus is then rotated at a specific speed (e.g., 800 rpm), and the mobile phase is pumped through the column in a head-to-tail direction at a defined flow rate (e.g., 2.0 mL/min).

-

After the mobile phase emerges from the tail outlet and hydrodynamic equilibrium is established, the sample solution (crude extract dissolved in a small volume of the biphasic solvent system) is injected into the column.

-

The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 280 nm), and fractions are collected at regular intervals.

-

The collected fractions are then analyzed by an appropriate method, such as High-Performance Liquid Chromatography (HPLC), to identify the fractions containing the purified 1,3-dicaffeoylquinic acid.

-

Quantification of 1,3-Dicaffeoylquinic Acid

Objective: To determine the concentration of 1,3-dicaffeoylquinic acid in an extract.

Method: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

-

Chromatographic System: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a photodiode array detector.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program: A typical gradient might be: 0-10 min, 10-25% B; 10-25 min, 25-50% B; 25-30 min, 50-10% B, followed by a re-equilibration period. The exact gradient should be optimized for the specific separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitoring at 325 nm is suitable for dicaffeoylquinic acids.

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Prepare a stock solution of a certified reference standard of 1,3-dicaffeoylquinic acid in a suitable solvent (e.g., methanol).

-

From the stock solution, prepare a series of calibration standards of known concentrations.

-

Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Inject the filtered plant extract.

-

The concentration of 1,3-dicaffeoylquinic acid in the sample is determined by comparing its peak area to the calibration curve.

-

Signaling Pathways

1,3-Dicaffeoylquinic acid and its isomers exert their biological effects by modulating various cellular signaling pathways. The following diagrams illustrate two such pathways.

Caption: PI3K/Akt signaling pathway modulation by 1,3-dicaffeoylquinic acid.

Caption: Inhibition of the NF-κB signaling pathway by dicaffeoylquinic acids.

References

- 1. JP6466081B2 - 3,5-dicaffeoylquinic acid extraction method and 3,5-dicaffeoylquinic acid production method - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. EP0299107A1 - Process for separating and obtaining dicaffeylquinic acids - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Simultaneous determination of 1,3-dicaffeoylquinic acid and caffeic acid in rat plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Study of Antioxidant Activity of Some Medicinal Plants Having High Content of Caffeic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of Caffeoylquinic Acids in Coffee Brews by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Dicaffeoylquinic Acids in Plants

For Researchers, Scientists, and Drug Development Professionals

Dicaffeoylquinic acids (DCQAs) are a significant class of polyphenolic compounds, recognized for their wide-ranging therapeutic properties, including antioxidant, anti-inflammatory, and antiviral activities.[1] As interest in these molecules for drug development and nutraceutical applications intensifies, a thorough understanding of their biosynthesis in plants is essential. This technical guide delves into the enzymatic pathways, regulatory mechanisms, and experimental methodologies central to the study of DCQA formation.

The Core Biosynthetic Pathway: From Phenylpropanoids to Dicaffeoylquinic Acids

The synthesis of DCQAs is an extension of the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.[1][2] A sequence of enzymatic reactions produces hydroxycinnamoyl-CoA esters, which act as acyl donors for the esterification of quinic acid.[1] The formation of caffeoylquinic acid (CQA), the direct precursor to DCQAs, is primarily orchestrated by three key enzymes: Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT), Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT), and p-Coumaroyl Ester 3'-Hydroxylase (C3'H).[1][3]

The formation of various DCQA isomers, such as 1,3-diCQA (cynarin), 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA, proceeds through the subsequent acylation of a mono-caffeoylquinic acid molecule with a second caffeoyl-CoA molecule.[1][4] This crucial step is also catalyzed by HQT, showcasing its dual catalytic function in the synthesis of both mono- and dicaffeoylquinic acids.[1][5]

Quantitative Insights into DCQA Biosynthesis

The production and accumulation of DCQAs vary significantly across different plant species, tissues, and environmental conditions. Globe artichoke (Cynara cardunculus var. scolymus) and coffee (Coffea sp.) are notably rich sources of these compounds.[1] Stress factors, particularly UV-C irradiation, have been demonstrated to significantly induce the biosynthesis of DCQAs.[2][6]

| Plant Source | Tissue | DCQA Isomer | Concentration (mg/kg dry weight) | Reference |

| Globe Artichoke (Cynara cardunculus) | Heads | 1,5-di-O-caffeoylquinic acid | 3890 | [1] |

| Heads | 1,3-di-O-caffeoylquinic acid (Cynarin) | 6.12 | [1] | |

| Heads | 3,4-di-O-caffeoylquinic acid | 42.87 | [1] | |

| Heads | 3,5-di-O-caffeoylquinic acid | 486.25 | [1] | |

| Saussurea involucrata (Cell Culture) | Cells | 1,5-dicaffeoylquinic acid | 512.7 mg/L (yield) | [7] |

| Gynura divaricata | Whole Plant | 4,5-Dicaffeoylquinic acid | 6840 (6.84 mg/g) | [8] |

Regulation of Dicaffeoylquinic Acid Biosynthesis

The biosynthesis of DCQAs is a tightly regulated process, highly responsive to environmental cues.

A. UV Light Signaling: Exposure to UV light, particularly UV-C, is a powerful elicitor of DCQA biosynthesis.[2][6] This response is initiated by the UV-B photoreceptor UVR8.[1] Upon absorbing UV-B light, the UVR8 homodimer monomerizes and interacts with the E3 ubiquitin ligase CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1).[1] This interaction stabilizes the transcription factor ELONGATED HYPOCOTYL 5 (HY5), which then activates the transcription of genes encoding the biosynthetic enzymes, leading to increased DCQA production.[1]

B. Hormonal Regulation: Plant hormones also play a role in regulating the phenylpropanoid pathway. The expression of HCT, a key gene, has been shown to be up-regulated by methyl jasmonate (MeJA), gibberellin (GA3), and salicylic (B10762653) acid (SA), and down-regulated by abscisic acid (ABA) in certain species.[9][10] However, in studies on globe artichoke, MeJA and SA treatments did not show a significant effect on DCQA levels, whereas UV-C did, suggesting the regulatory mechanisms can be species-specific.[2][6]

Experimental Protocols

Robust experimental procedures are critical for the accurate study of DCQA biosynthesis.

Protocol 1: Extraction and LC-MS Analysis of Dicaffeoylquinic Acids

This protocol provides a general method for the extraction and quantification of DCQAs from plant tissues.[1]

Materials:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

Centrifuge

-

0.22 µm syringe filters

-

LC-MS system with a C18 column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

-

Grind the plant tissue to a fine powder in liquid nitrogen.

-

Extract the powder with 80% methanol (e.g., 1:10 w/v ratio) through vortexing and sonication.[1]

-

Centrifuge the extract at high speed (e.g., 13,000 rpm) for 10 minutes.[1]

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.[1]

-

Inject the filtered extract into the LC-MS system.

-

Separate DCQA isomers using a gradient elution with the specified mobile phases.[1]

-

Identify and quantify isomers based on retention times and mass spectrometry data compared to authentic standards.[4][11]

Protocol 2: Enzyme Activity Assay for HCT

This assay measures the activity of Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT) by monitoring the formation of p-coumaroyl-shikimate.[1]

Materials:

-

Plant protein extract containing HCT

-

100 mM Tris-HCl buffer, pH 7.5

-

1 M Dithiothreitol (DTT)

-

p-Coumaroyl-CoA stock solution

-

Shikimic acid stock solution

-

Acetonitrile

-

LC-MS system

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 1 mM DTT, 200 µM p-coumaroyl-CoA, and 5 mM shikimic acid.[1]

-

Initiate the reaction by adding the plant protein extract.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).[1]

-

Stop the reaction by adding an equal volume of acetonitrile.[1]

-

Centrifuge the mixture to pellet precipitated protein.

-

Analyze the supernatant by LC-MS to detect and quantify the product, p-coumaroyl-shikimate.

Protocol 3: Enzyme Activity Assay for C3'H

This assay measures the hydroxylation of a p-coumaroyl ester to a caffeoyl ester by the cytochrome P450 enzyme p-Coumaroyl Ester 3'-Hydroxylase (C3'H).[1]

Materials:

-

Microsomal fraction containing C3'H

-

100 mM Potassium phosphate (B84403) buffer, pH 7.4

-

NADPH

-

p-Coumaroyl-shikimate (substrate)

-

Acetonitrile

-

LC-MS system

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4) and the microsomal fraction.[1]

-

Add the substrate, p-coumaroyl-shikimate.

-

Initiate the reaction by adding NADPH.[1]

-

Incubate at 30°C for a defined period.

-

Stop the reaction by adding an equal volume of acetonitrile.[1]

-

Centrifuge the mixture and analyze the supernatant by LC-MS to detect and quantify the product, caffeoyl-shikimate.[1]

Conclusion

The biosynthesis of dicaffeoylquinic acid isomers is a sophisticated process involving a dedicated set of enzymes and a complex signaling network that is responsive to environmental stimuli.[1] A comprehensive understanding of this pathway, from the underlying molecular genetics to the biochemical characterization of the enzymes, is fundamental for leveraging the full therapeutic potential of these valuable natural products. The protocols and data presented herein provide a technical foundation for researchers aiming to explore, quantify, and potentially manipulate the production of DCQAs in plants for pharmaceutical and scientific advancement.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A simplified diagram of enzymes and major products in the synthesis of chlorogenic acid in plants [pfocr.wikipathways.org]

- 4. benchchem.com [benchchem.com]

- 5. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Regulation of syringin, chlorogenic acid and 1,5-dicaffeoylquinic acid biosynthesis in cell suspension cultures of Saussurea involucrata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Expression of a Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase 4 Gene from Zoysia japonica (ZjHCT4) Causes Excessive Elongation and Lignin Composition Changes in Agrostis stolonifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Dicaffeoylquinic Acid: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dicaffeoylquinic acid (1,3-DCQA), a naturally occurring polyphenolic compound. This document details its chemical structure, physicochemical properties, and significant biological activities, with a focus on its neuroprotective and antioxidant effects. Detailed experimental protocols and visual representations of signaling pathways are included to support further research and development.

Chemical Structure and Properties

1,3-Dicaffeoylquinic acid is an ester formed from the condensation of the hydroxyl groups at positions 1 and 3 of quinic acid with two molecules of trans-caffeic acid.[1]

Table 1: Chemical and Physical Properties of 1,3-Dicaffeoylquinic Acid

| Property | Value | Source(s) |

| IUPAC Name | (1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid | [2][3] |

| Synonyms | 1,3-DCQA, Cynarin, Cinarine, 1,5-Dicaffeoylquinic acid | [4] |

| Molecular Formula | C25H24O12 | [2] |

| Molecular Weight | 516.45 g/mol | [5] |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol.[5] Specific solubilities include: DMSO: 5 mg/mL, 100 mg/mL; Ethanol: 0.2 mg/mL; PBS (pH 7.2): 2 mg/mL; DMF: 2 mg/mL. | [3][4][6] |

| UV/Vis Absorption Maxima (λmax) | 222, 248, 326 nm | [3] |

| Storage | Store as a crystalline solid at -20°C for long-term stability (≥ 4 years).[3] Stock solutions in DMSO can be stored at -80°C for up to one year.[4] |

Spectroscopic Data:

Biological Activities and Signaling Pathways

1,3-Dicaffeoylquinic acid exhibits a range of biological activities, most notably as a potent antioxidant and a neuroprotective agent.

Antioxidant Activity

1,3-DCQA demonstrates significant radical scavenging activity, which has been evaluated using various assays. It has been shown to be a more potent antioxidant than other known antioxidants in certain experimental settings.[7] This activity is largely attributed to its ability to directly scavenge reactive oxygen species (ROS), including hydroxyl and superoxide (B77818) radicals.[7]

Neuroprotective Effects and Associated Signaling Pathways

1,3-DCQA has shown promise in protecting neuronal cells from toxicity. It has been found to increase neuronal cell viability in the presence of amyloid-β (Aβ) peptides.[8] The neuroprotective mechanisms of 1,3-DCQA involve the activation of key pro-survival signaling pathways:

-

PI3K/Akt Pathway: 1,3-Dicaffeoylquinic acid activates the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This activation leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK3β) and modulates the expression of apoptosis-related proteins like Bcl-2 and Bax, ultimately promoting cell survival.[8]

-

Nrf2 Pathway: 1,3-DCQA induces the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the increased expression of antioxidant enzymes.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 1,3-Dicaffeoylquinic acid | C25H24O12 | CID 205954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. 1,3-Dicaffeoylquinic acid | CAS:30964-13-7 | Manufacturer ChemFaces [chemfaces.com]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. cris.biu.ac.il [cris.biu.ac.il]

- 8. medchemexpress.com [medchemexpress.com]

1,3-Dicaffeoylquinic Acid: A Deep Dive into its Antioxidant and Radical Scavenging Prowess

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the antioxidant and radical scavenging activities of 1,3-Dicaffeoylquinic acid (1,3-DCQA), a naturally occurring phenolic compound. This document collates quantitative data from various in vitro assays, details the experimental protocols for these key experiments, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Antioxidant and Radical Scavenging Activities

1,3-Dicaffeoylquinic acid (1,3-DCQA), also known as Cynarin, is a derivative of caffeoylquinic acid that demonstrates significant antioxidant and radical scavenging properties.[1][2] Its potent activity is largely attributed to the presence of two caffeoyl groups, which provide multiple hydroxyl groups capable of donating hydrogen atoms to neutralize free radicals.[3] This direct scavenging effect has been observed against various reactive oxygen species (ROS), including hydroxyl and superoxide (B77818) radicals.[4][5]

The antioxidant capacity of 1,3-DCQA has been quantified using several standard in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[4][5] Studies have shown that the concentrations of 1,3-DCQA required for oxidation inhibition are often lower than those of other well-known antioxidants.[4][5] Beyond direct radical scavenging, 1,3-DCQA has been shown to inhibit oxidative damage induced by various agents such as FeSO₄ and AAPH (2,2′-azobis(2-amidinopropane) dihydrochloride).[4][5]

Quantitative Antioxidant Activity Data

The following table summarizes the quantitative data on the antioxidant and radical scavenging activity of 1,3-Dicaffeoylquinic acid and its isomers from various studies. It is important to note that direct comparisons of values between different studies should be approached with caution due to potential variations in experimental conditions.

| Compound | Assay | Parameter | Result |

| 1,3-Dicaffeoyl-epi-quinic acid | DPPH Radical Scavenging | IC50 | 5.8 ± 0.2 µg/mL[6] |

| 1,3-Dicaffeoyl-epi-quinic acid | Superoxide Anion Radical Scavenging | IC50 | 2.6 ± 0.4 µg/mL[6] |

| 3,5-Dicaffeoylquinic Acid | DPPH Radical Scavenging | IC50 | 4.26 µg/mL[7][8] |

| 3,5-Dicaffeoylquinic Acid | ABTS Radical Scavenging | TEAC | 0.9974[7][8] |

| 3,5-Dicaffeoylquinic Acid | FRAP | Activity | 3.84 mmol TE/g[7][8] |

| 4,5-Dicaffeoylquinic Acid | DPPH Radical Scavenging | IC50 | 19.8 µM[8] |

Note: IC50 (half-maximal inhibitory concentration) indicates the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value signifies higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of the standard antioxidant, Trolox.

Molecular Mechanisms of Action: Signaling Pathways

The antioxidant effects of dicaffeoylquinic acids, including 1,3-DCQA, are not solely based on direct radical scavenging. They also involve the modulation of intracellular signaling pathways that control the expression of endogenous antioxidant enzymes.

Nrf2 Signaling Pathway Activation

A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like 1,3-DCQA, Nrf2 dissociates from Keap1 and translocates to the nucleus.[10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the upregulation of a suite of antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1), and enzymes involved in glutathione (B108866) (GSH) synthesis.[11][12][13] This induction of the endogenous antioxidant defense system provides a more sustained protective effect against oxidative stress.

PI3K/Akt Signaling Pathway

Some dicaffeoylquinic acid isomers have been shown to exert their protective effects through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][14][15] This pathway is crucial for cell survival and can be activated by 1,3-DCQA.[1] Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn can phosphorylate and inactivate pro-apoptotic proteins, thereby promoting cell survival under conditions of oxidative stress.[14][15]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[3] The reduction of the DPPH radical is determined by the decrease in its absorbance at 517 nm.[3]

Procedure:

-

A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695).[3]

-

Various concentrations of the test compound (1,3-DCQA) are added to the DPPH solution.[3]

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[3][16]

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.[3]

-

The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against the concentration of the test compound.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[3] The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.[3]

Procedure:

-

The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[3][16]

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

-

Various concentrations of the test compound are added to the diluted ABTS•+ solution.[3]

-

The mixture is incubated for a specified time (e.g., 6 minutes) at a controlled temperature (e.g., 37°C).[16]

-

The absorbance is measured at 734 nm.

-

The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the percentage inhibition of absorbance produced by the test compound with that produced by a standard amount of Trolox.[8]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[3]

Procedure:

-

The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[3][16]

-

The FRAP reagent is warmed to 37°C before use.[3]

-

A small volume of the test sample is added to the FRAP reagent.[3]

-

The absorbance of the reaction mixture is measured at 593 nm after a set incubation time (e.g., 4-30 minutes).[3][8][16]

-

The antioxidant capacity is determined by comparing the absorbance change in the test sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox.[3][8]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the comparative analysis of the antioxidant activity of compounds like 1,3-DCQA.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. cris.biu.ac.il [cris.biu.ac.il]

- 5. researchgate.net [researchgate.net]

- 6. Identification of new dicaffeoylquinic acids from Chrysanthemum morifolium and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 1, 5-Dicaffeoylquinic acid-mediated glutathione synthesis through activation of Nrf2 protects against OGD/reperfusion-induced oxidative stress in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway | Food & Nutrition Research [foodandnutritionresearch.net]

- 16. e3s-conferences.org [e3s-conferences.org]

Neuroprotective Effects of 1,3-Dicaffeoylquinic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dicaffeoylquinic acid (1,3-DCQA), a naturally occurring phenolic compound, has emerged as a promising candidate for neuroprotective therapies. Extensive research has demonstrated its potent antioxidant and anti-inflammatory properties, which are critical in combating the pathological hallmarks of neurodegenerative diseases. This technical guide provides a comprehensive overview of the neuroprotective mechanisms of 1,3-DCQA, with a focus on its modulation of key signaling pathways, including the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways. This document details the experimental protocols for assessing these neuroprotective effects and presents quantitative data in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the molecular interactions and experimental designs. This guide is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development, aiming to accelerate the investigation and potential therapeutic application of 1,3-Dicaffeoylquinic acid.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of neuronal structure and function. A growing body of evidence suggests that oxidative stress and chronic neuroinflammation are key contributors to the pathogenesis of these devastating disorders[1][2]. Consequently, therapeutic strategies aimed at mitigating these processes are of significant interest. 1,3-Dicaffeoylquinic acid (1,3-DCQA) is a polyphenolic compound found in various plants that has demonstrated significant neuroprotective potential in preclinical studies[3][4]. Its neuroprotective effects are attributed to its ability to scavenge free radicals, reduce inflammation, and modulate critical intracellular signaling pathways that govern cell survival and antioxidant defense[3][4][5]. This guide synthesizes the current scientific knowledge on the neuroprotective effects of 1,3-DCQA, providing a technical resource for the scientific community.

Mechanisms of Neuroprotection

The neuroprotective effects of 1,3-DCQA are multifaceted, primarily revolving around its potent antioxidant and anti-inflammatory activities. These effects are mediated through the modulation of critical intracellular signaling pathways.

Antioxidant Activity

1,3-Dicaffeoylquinic acid exhibits robust antioxidant properties by directly scavenging reactive oxygen species (ROS) and by activating endogenous antioxidant defense mechanisms[3][5][6]. This dual action helps to maintain cellular redox homeostasis and protect neurons from oxidative damage. Studies have shown that 1,3-DCQA can effectively scavenge hydroxyl and superoxide (B77818) radicals[3].

Anti-Inflammatory Activity

Chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to neuronal damage in neurodegenerative diseases. 1,3-DCQA has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

Modulation of Signaling Pathways

The neuroprotective effects of 1,3-DCQA are largely attributed to its ability to modulate key signaling pathways, including the Nrf2/ARE and PI3K/Akt pathways.

The Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like 1,3-DCQA, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription[7][8][9]. 1,3-Dicaffeoylquinic acid has been shown to induce the nuclear translocation of Nrf2 in astrocytes[5].

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis[9][10][11]. Activation of this pathway promotes neuronal survival and inhibits apoptotic cell death. 1,3-Dicaffeoylquinic acid has been demonstrated to activate the PI3K/Akt pathway, contributing to its neuroprotective effects[5]. This activation can lead to the phosphorylation and inactivation of pro-apoptotic proteins such as GSK3β and the modulation of Bcl-2 family proteins[5].

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of 1,3-Dicaffeoylquinic acid and its isomers.

| Assay | Compound | Result | Reference |

| Amyloid-β (1-40) Aggregation Inhibition | 1,3-Dicaffeoylquinic acid | KD = 26.7 nM | [12] |

| DPPH Radical Scavenging | 1,3-Dicaffeoylquinic acid | Lower IC50 than other known antioxidants | [3][6] |

| ABTS Radical Scavenging | 1,3-Dicaffeoylquinic acid | Potent scavenging activity | [3][6] |

| Inhibition of Lipid Peroxidation (TBHP-induced) | 1,3-Dicaffeoylquinic acid | EC50 = 23.6 µM | [4] |

| Inhibition of Lipid Peroxidation (TBHP-induced in mitochondria) | 1,3-Dicaffeoylquinic acid | IC50 = 1.96 mM | [4] |

Table 1: In Vitro Antioxidant and Anti-Amyloidogenic Activity of 1,3-Dicaffeoylquinic Acid.

| Cell Line | Neurotoxin | 1,3-DCQA Concentration | Effect | Reference |

| Neurons | Amyloid-β (42) | Concentration-dependent | Increased cell viability | [5] |

| Astrocytes | OGD/Reperfusion | 10, 20, 50, 100 µM | Significantly increased cell viability, prevented GSH depletion | [5] |

Table 2: Neuroprotective Effects of 1,3-Dicaffeoylquinic Acid in Cell-Based Assays.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the neuroprotective effects of 1,3-Dicaffeoylquinic acid.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of 1,3-DCQA for 1-2 hours.

-

Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM H₂O₂ or 10 µM Amyloid-β) and incubate for 24 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 540-570 nm[5].

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.

-

Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Nrf2, β-actin) overnight at 4°C[13][14][15].

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the translocation of Nrf2 from the cytoplasm to the nucleus upon activation.

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate.

-

Treatment: Treat the cells with 1,3-DCQA for the desired time.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 5% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with an anti-Nrf2 primary antibody overnight at 4°C[13].

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Visualizations of Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.

Caption: Signaling pathways modulated by 1,3-Dicaffeoylquinic acid.

Caption: Workflow for in vitro neuroprotection assessment.

Conclusion and Future Directions

1,3-Dicaffeoylquinic acid demonstrates significant promise as a neuroprotective agent, primarily through its potent antioxidant and anti-inflammatory activities. The modulation of the Nrf2/ARE and PI3K/Akt signaling pathways appears to be central to its mechanism of action. While in vitro and in vivo studies have provided a strong foundation, further research is critically needed to fully elucidate the neuroprotective efficacy and mechanisms of 1,3-DCQA. Future studies should focus on:

-

Quantitative in vivo studies: Evaluating the therapeutic potential of 1,3-DCQA in animal models of neurodegenerative diseases, with a focus on cognitive and motor outcomes.

-

Bioavailability and Blood-Brain Barrier Permeability: Investigating the pharmacokinetic properties of 1,3-DCQA to determine its ability to reach the central nervous system in therapeutic concentrations.

-

Structure-Activity Relationship Studies: Exploring the neuroprotective effects of other dicaffeoylquinic acid isomers and derivatives to identify compounds with enhanced efficacy and favorable pharmacokinetic profiles.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapies for human neurodegenerative diseases.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of 1,3-Dicaffeoylquinic acid as a potential neuroprotective therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. cris.biu.ac.il [cris.biu.ac.il]

- 7. Anti-Wrinkling Effect of 3,4,5-tri-O-caffeoylquinic Acid from the Roots of Nymphoides peltata through MAPK/AP-1, NF-κB, and Nrf2 Signaling in UVB-Irradiated HaCaT Cells [mdpi.com]

- 8. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation [mdpi.com]

- 12. Di-caffeoylquinic acid: a potential inhibitor for amyloid-beta aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of NRF2 Signaling in HEK293 Cells by a First-In-Class Direct KEAP1-NRF2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Properties of 1,3-Dicaffeoylquinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dicaffeoylquinic acid (1,3-DCQA), a naturally occurring phenolic compound, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the anti-inflammatory effects of 1,3-DCQA, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. The primary anti-inflammatory mechanisms of 1,3-DCQA involve the modulation of key signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. These actions lead to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows to facilitate further research and development.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds found in various plants that have garnered attention for their potent antioxidant and anti-inflammatory activities.[1] Among the different isomers, 1,3-Dicaffeoylquinic acid has been a subject of interest for its therapeutic potential.[1] This guide focuses specifically on the anti-inflammatory properties of 1,3-DCQA, providing a comprehensive resource for researchers in the field.

Mechanisms of Action

The anti-inflammatory effects of 1,3-Dicaffeoylquinic acid are primarily attributed to its ability to modulate critical intracellular signaling pathways that regulate the inflammatory response.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2][3] Dicaffeoylquinic acids have been shown to inhibit this process by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB p65.[2]

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another key regulator of inflammation.[4] Activation of these kinases by stimuli like LPS leads to the phosphorylation of transcription factors that control the expression of pro-inflammatory genes.[2][4] Dicaffeoylquinic acids have been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 in a concentration-dependent manner, thereby attenuating the downstream inflammatory response.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression [mdpi.com]

The Therapeutic Potential of 1,3-Dicaffeoylquinic Acid: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dicaffeoylquinic acid (1,3-diCQA), a prominent member of the dicaffeoylquinic acid (DCQA) family of polyphenolic compounds, has emerged as a molecule of significant interest in the pharmaceutical and nutraceutical fields. Found in various plant species, including Inula viscosa and Arctium lappa, 1,3-diCQA exhibits a wide spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of the current research on the therapeutic applications of 1,3-diCQA, with a focus on its antioxidant, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.

Core Therapeutic Applications and Mechanisms of Action

1,3-Dicaffeoylquinic acid demonstrates a range of biological effects, primarily attributed to its potent antioxidant and anti-inflammatory activities. These properties underpin its potential therapeutic applications in a variety of disease models.

Antioxidant Activity

1,3-diCQA is a powerful antioxidant, capable of scavenging free radicals and reducing oxidative stress.[1] This activity is central to its protective effects in various pathological conditions. The antioxidant capacity of 1,3-diCQA and its isomers has been evaluated using several in vitro assays, as summarized in the table below.

Table 1: In Vitro Antioxidant Activity of Dicaffeoylquinic Acid Isomers

| Isomer | Assay | Result (IC50 or equivalent) | Reference |

| 1,3-diCQA | DPPH Radical Scavenging | ~40 µM | [2] |

| 3,5-diCQA | DPPH Radical Scavenging | 4.26 µg/mL | [2] |

| 3,5-diCQA | ABTS Radical Scavenging | 0.9974 (TEAC value) | [2] |

| 3,5-diCQA | FRAP | 3.84 mmole of Trolox equivalent/g | [2] |

Note: Direct comparison of values should be made with caution due to variations in experimental conditions across different studies.

Anti-inflammatory Effects

1,3-diCQA and other DCQAs have been shown to exert significant anti-inflammatory effects. These compounds can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines, including TNF-α, IL-1β, and IL-6, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The anti-inflammatory mechanism is largely attributed to the inhibition of the NF-κB and MAPK signaling pathways.

Neuroprotective Properties

The neuroprotective effects of DCQAs are a promising area of research. These compounds have been shown to protect neuronal cells from toxicity induced by agents such as amyloid-β (Aβ) peptide and hydrogen peroxide. The underlying mechanisms include the activation of pro-survival signaling pathways like PI3K/Akt and ERK-CREB-BDNF, as well as the induction of the Nrf2-mediated antioxidant response.[3]

Key Signaling Pathways Modulated by 1,3-Dicaffeoylquinic Acid

The therapeutic effects of 1,3-diCQA are mediated through its interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. 1,3-diCQA has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins, thereby promoting cell survival.

Caption: PI3K/Akt signaling pathway activated by 1,3-Dicaffeoylquinic acid.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon stimulation by compounds like 1,3-diCQA, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of antioxidant and cytoprotective genes.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. ohsu.edu [ohsu.edu]

- 3. 1,3-Dicaffeoylquinic Acid as an Active Compound of Arctium lappa Root Extract Ameliorates Depressive-Like Behavior by Regulating Hippocampal Nitric Oxide Synthesis in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of 1,3-Dicaffeoylquinic Acid: A Technical Guide for Researchers

An In-Depth Exploration of the Preclinical In Vitro Activities of 1,3-Dicaffeoylquinic Acid, Detailing its Antioxidant, Anti-inflammatory, Anticancer, and Neuroprotective Mechanisms.

Introduction

1,3-Dicaffeoylquinic acid (1,3-DCQA), a prominent member of the dicaffeoylquinic acid family of polyphenolic compounds, has garnered significant scientific interest for its diverse pharmacological activities. Found in various medicinal plants, this natural compound has demonstrated potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties in a range of in vitro studies. This technical guide provides a comprehensive overview of the existing in vitro research on 1,3-DCQA, offering researchers, scientists, and drug development professionals a detailed resource on its mechanisms of action, experimental protocols, and quantitative data.

Antioxidant Activity

1,3-Dicaffeoylquinic acid exhibits robust antioxidant properties, primarily attributed to its ability to scavenge free radicals. This activity has been quantified in various in vitro assays.

Quantitative Antioxidant Data

| Assay | Description | IC50 Value (µM) | Reference Compound |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | 6.35 | Not Specified |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. | Lower than other known antioxidants | Not Specified |

| Electron Spin Resonance (ESR) | Detects and measures the scavenging of specific free radicals. | Effective scavenging of hydroxyl and superoxide (B77818) radicals | Not Specified |

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the general procedure for assessing the DPPH radical scavenging activity of 1,3-DCQA.

Reagents:

-

1,3-Dicaffeoylquinic acid (test sample)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol (B129727) or ethanol)

-

Methanol or Ethanol (spectrophotometric grade)

-

Ascorbic acid or Trolox (positive control)

Procedure:

-

Prepare a stock solution of 1,3-DCQA in methanol or ethanol.

-

Prepare a series of dilutions of the 1,3-DCQA stock solution to obtain a range of concentrations.

-

In a 96-well microplate or cuvettes, add a specific volume of each 1,3-DCQA dilution.

-

Add an equal volume of the DPPH working solution to each well/cuvette.

-

Include a blank (solvent and DPPH solution) and a positive control (ascorbic acid or Trolox at various concentrations).

-

Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).[1][2]

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.[1][2]

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

Determine the IC50 value (the concentration of 1,3-DCQA required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of 1,3-DCQA.[1]

References

Methodological & Application

Application Notes and Protocols for the Extraction of 1,3-Dicaffeoylquinic Acid from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,3-Dicaffeoylquinic acid, also known as cynarin, is a phenolic compound of significant interest due to its potential therapeutic properties, including antioxidant and hepatoprotective effects.[1] This compound is notably abundant in the leaves of the globe artichoke (Cynara cardunculus L. var. scolymus).[1] These application notes provide detailed protocols for the extraction, purification, and quantification of 1,3-dicaffeoylquinic acid from plant materials, primarily focusing on artichoke leaves. The methodologies described are based on established scientific literature and are intended to guide researchers in obtaining high-purity 1,3-dicaffeoylquinic acid for further investigation.

Data Presentation: Comparison of Extraction Methods

The efficiency of extracting 1,3-dicaffeoylquinic acid and its isomers is highly dependent on the chosen method and solvent system. Below is a summary of quantitative data from various studies on the extraction of caffeoylquinic acids from different plant sources.

| Plant Material | Extraction Method | Solvent | Key Parameters | Target Analyte(s) | Yield/Content | Reference |

| Artichoke (Cynara scolymus) Leaves | Ultrasound-Assisted Extraction (UAE) | Distilled Water | Time: 20.05 min, Ultrasonic Amplitude: 65.02% | Bioactive Compounds | Highest extraction yield of 98.46% (for total bioactives) | [2] |

| Artichoke (Cynara scolymus) Heads | Ultrasound-Assisted Extraction (UAE) | Not specified | Time: 20 min, Temperature: 60°C, Solvent-to-Sample Ratio: 50 mL/g | Phenolic Compounds | Total Phenolic Content: 488.13 ± 0.56 mg GAE/100 g dm | [3] |

| Forced Chicory (Cichorium intybus) Roots | Accelerated Solvent Extraction (ASE) | 57% Ethanol (B145695) | Temperature: 95°C | 3,5-dicaffeoylquinic acid | 5.41 ± 0.79 mg/g DM | [4] |

| Forced Chicory (Cichorium intybus) Roots | Accelerated Solvent Extraction (ASE) | 46% Ethanol | Temperature: 107°C | 5-O-caffeoylquinic acid | 4.95 ± 0.48 mg/g DM | [4] |

| Artichoke (Cynara scolymus) Heads | Maceration | 80% Methanol (B129727) | 3 extractions over 14 days | Cynarin and other compounds | 3.5% total extract yield | [5] |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of 1,3-Dicaffeoylquinic Acid from Artichoke Leaves

This protocol is optimized for the efficient extraction of bioactive compounds, including 1,3-dicaffeoylquinic acid, from artichoke leaves using ultrasound.

Materials and Equipment:

-

Dried and powdered artichoke leaves (sieved to a uniform particle size, e.g., <630 µm)

-

Distilled water or 50-80% ethanol

-

Ultrasonic bath or probe sonicator

-

Magnetic stirrer

-

Filter paper (e.g., Whatman No. 1)

-

Büchner funnel and vacuum flask

-

Rotary evaporator

-

Freeze dryer (optional)

Procedure:

-

Sample Preparation: Weigh 3 g of dried, powdered artichoke leaves.

-

Solvent Addition: Add 50 mL of distilled water or aqueous ethanol to the powdered sample in a beaker or flask.[6]

-

Ultrasonic Extraction: Place the vessel in an ultrasonic bath or use a probe sonicator. Set the extraction parameters as follows:

-

Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper using a Büchner funnel under vacuum to separate the extract from the plant residue.

-

Re-extraction (Optional but Recommended): To maximize yield, the residue can be re-extracted under the same conditions.

-

Solvent Evaporation: Combine the filtrates and evaporate the solvent using a rotary evaporator at a temperature below 50°C to obtain a concentrated aqueous extract.

-

Drying: The concentrated extract can be freeze-dried or dried in a vacuum oven to yield a crude extract powder.

-

Storage: Store the dried extract at -20°C for further purification and analysis.

Protocol 2: Purification of 1,3-Dicaffeoylquinic Acid using Solid-Phase Extraction (SPE) and Preparative HPLC

This protocol describes the purification of 1,3-dicaffeoylquinic acid from the crude extract.

Part A: Solid-Phase Extraction (SPE) Cleanup

Materials and Equipment:

-

Crude extract from Protocol 1

-

C18 SPE cartridges

-

Methanol

-

Deionized water

-

SPE vacuum manifold

Procedure:

-

Sample Preparation: Dissolve the crude extract in a minimal amount of deionized water.

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.

-

Sample Loading: Load the dissolved crude extract onto the conditioned cartridge.

-

Washing: Wash the cartridge with deionized water to remove highly polar impurities.

-

Elution: Elute the fraction containing caffeoylquinic acids with a suitable concentration of methanol in water (e.g., 80% methanol).

-

Drying: Evaporate the solvent from the eluted fraction to obtain a semi-purified extract.

Part B: Preparative High-Performance Liquid Chromatography (HPLC)

Materials and Equipment:

-

Preparative HPLC system with a fraction collector

-

Preparative C18 column

-

Acetonitrile (HPLC grade)

-

Formic acid or acetic acid (HPLC grade)

-

Deionized water (HPLC grade)

Procedure:

-

Sample Preparation: Dissolve the semi-purified extract from the SPE step in the initial mobile phase composition. Filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions (Example):

-

Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 10-30% B over 40 minutes.

-

Flow Rate: Dependent on column size, typically 5-20 mL/min.

-

Detection: UV at 326 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the peak of 1,3-dicaffeoylquinic acid based on the retention time of a standard, if available.

-

Purity Check and Drying: Pool the collected fractions, evaporate the solvent, and check the purity using analytical HPLC. The purified compound can then be lyophilized.

Protocol 3: Quantification of 1,3-Dicaffeoylquinic Acid by Analytical HPLC-PDA

This protocol details the method for the quantitative analysis of 1,3-dicaffeoylquinic acid in the extracts.

Materials and Equipment:

-

Analytical HPLC system with a Photodiode Array (PDA) detector

-

Analytical C18 or diphenyl column

-

Acetonitrile (HPLC grade)

-

Phosphoric acid, formic acid, or acetic acid (HPLC grade)

-

Deionized water (HPLC grade)

-

1,3-Dicaffeoylquinic acid standard

Procedure:

-

Standard Preparation: Prepare a stock solution of 1,3-dicaffeoylquinic acid standard in methanol. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Accurately weigh the dried extract, dissolve it in methanol, and sonicate for complete dissolution. Filter the solution through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions (Example):

-

Column: Reversed-phase C18 or Diphenyl column (e.g., 250 x 4.6 mm, 5 µm).[7]

-

Mobile Phase A: 0.085% Phosphoric acid in water.[7]

-

Mobile Phase B: Acetonitrile.[7]

-

Gradient Program: Start with 12% B, linear gradient to 24% B over 50 minutes, hold at 24% B for 5 minutes, then a linear gradient to 100% B up to 56 minutes.[7]

-

Flow Rate: 0.8 mL/min.[7]

-

Column Temperature: 30°C.[7]

-

Injection Volume: 10 µL.

-

Detection: PDA detector set at 326 nm.

-

-

Quantification: Identify the 1,3-dicaffeoylquinic acid peak in the sample chromatogram by comparing the retention time and UV spectrum with the standard. Quantify the amount using the calibration curve.

Mandatory Visualizations

Caption: Workflow for the extraction and purification of 1,3-Dicaffeoylquinic acid.

Caption: Postulated antioxidant signaling pathway of 1,3-Dicaffeoylquinic acid.

References

- 1. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of Extraction Conditions of Bioactive Compounds by Ultrasonic-Assisted Extraction from Artichoke Wastes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jcsp.org.pk [jcsp.org.pk]

Application Notes and Protocols for the Quantification of 1,3-Dicaffeoylquinic Acid by HPLC

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dicaffeoylquinic acid (1,3-DCQA) is a naturally occurring polyphenolic compound found in various plants and is of significant interest due to its wide range of pharmacological activities, including antioxidant and anti-inflammatory properties.[1] Accurate and precise quantification of 1,3-DCQA in different matrices is crucial for quality control, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and reliable technique for this purpose. This document provides detailed application notes and protocols for the quantification of 1,3-DCQA using HPLC.

Section 1: Quantitative Data Summary

The following table summarizes key quantitative parameters from various validated HPLC methods for the analysis of caffeoylquinic acids, including 1,3-Dicaffeoylquinic acid.

| Parameter | Method 1 | Method 2 | Method 3 |

| Analyte(s) | 1,3-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid, and three caffeoylquinic acids | 1,3-dicaffeoylquinic acid and caffeic acid | Three di-caffeoylquinic acid isomers |

| Instrumentation | UHPLC-UV | LC-MS/MS | HPLC-DAD |

| Linearity Range | Not Specified | 4.00-96.0 ng/mL | 0.03–0.2 mg/mL |

| Correlation Coefficient (R²) | > 0.999 | > 0.99 | Not Specified |

| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |

| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |

| Precision (RSD%) | Not Specified | < 8.89% (Intra- and Inter-day) | Not Specified |

| Recovery (%) | Not Specified | > 73.52% | Not Specified |

| Reference | [2] | [3] | [4] |

Section 2: Experimental Protocols

Protocol 1: UHPLC-UV Method for the Analysis of Dicaffeoylquinic Acids

This protocol is adapted from a validated method for the rapid analysis of dicaffeoylquinic acids in green coffee extracts.[2]

1. Instrumentation and Chromatographic Conditions:

-

System: UHPLC system with a UV detector.

-

Column: Ascentis Express RP-Amide (100 x 2.1 mm, 2.7 µm).[2][5]

-

Mobile Phase B: Acetonitrile (B52724).[2][5]

-

Gradient: A time-based gradient can be optimized as needed. A starting point could be 5-25% B over 8 minutes.[5]

-

Detection Wavelength: 325 nm.[5]

-

Injection Volume: 5 µL.[5]

2. Standard and Sample Preparation:

-

Standard Preparation: Prepare a stock solution of 1,3-Dicaffeoylquinic acid in methanol (B129727). Further dilute with the initial mobile phase composition to prepare a series of calibration standards.

-

Sample Preparation (for plant materials): Employ solid-liquid extraction with a solution of methanol and 5% aqueous formic acid (25:75 v/v) using an ultrasonic bath.[5] Filter the extract through a 0.45 µm syringe filter before injection.

3. Method Validation (Abbreviated):

-

Linearity: Analyze a series of at least five concentrations of the standard solution to construct a calibration curve.

-

Precision: Evaluate intra-day and inter-day precision by analyzing replicate injections of a standard solution at different concentrations.

-

Accuracy: Determine by performing recovery studies on spiked samples.

Protocol 2: HPLC-MS/MS Method for the Quantification of 1,3-Dicaffeoylquinic Acid in Biological Matrices

This protocol provides a general framework for the sensitive quantification of 1,3-DCQA in plasma, adapted from a pharmacokinetic study.[3]

1. Instrumentation and Chromatographic Conditions:

-

System: HPLC coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 column is a suitable choice (e.g., Agilent Zorbax SB C18).[3]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A shallow gradient is recommended to ensure good separation.

-

Ionization Mode: ESI in negative mode.[5]

2. Mass Spectrometry Parameters:

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Precursor-to-Product Ion Transition for 1,3-DCQA: m/z 515.2 → 353.0.[3]

-

Optimize other MS parameters such as spray voltage, capillary temperature, and collision energy for maximum sensitivity.

3. Sample Preparation (Plasma):

-

Protein Precipitation: Add a suitable volume of acetonitrile or methanol to the plasma sample to precipitate proteins.

-

Liquid-Liquid Extraction (Alternative): Extract the analytes from plasma using ethyl acetate.[3]

-

Evaporation and Reconstitution: Evaporate the supernatant or organic layer to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

Section 3: Visualizations

Experimental Workflow for HPLC Quantification

Caption: General experimental workflow for the quantification of 1,3-Dicaffeoylquinic acid using HPLC.

Logical Relationship of Method Development Steps

Caption: Key steps in the development and validation of an HPLC method for 1,3-DCQA.

References

- 1. scispace.com [scispace.com]

- 2. A validated UHPLC method for the determination of caffeoylquinic and di-caffeoylquinic acids in green coffee extracts using an RP-Amide fused-core column. | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. jcsp.org.pk [jcsp.org.pk]

Application Notes & Protocols for the Mass Spectrometry Analysis of 1,3-Dicaffeoylquinic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dicaffeoylquinic acid (1,3-DCQA) is a naturally occurring phenolic compound found in various plants and is of significant interest to the pharmaceutical and nutraceutical industries due to its potential therapeutic properties. As a member of the dicaffeoylquinic acid isomer group, its accurate identification and quantification are crucial for research and development.[1][2] This document provides detailed application notes and protocols for the analysis of 1,3-DCQA using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3][4]

I. Quantitative Analysis of 1,3-Dicaffeoylquinic Acid in Biological Matrices

This section outlines the parameters for the quantitative analysis of 1,3-DCQA in rat plasma, a common biological matrix for pharmacokinetic studies.

Table 1: LC-MS/MS Parameters for Quantitative Analysis of 1,3-Dicaffeoylquinic Acid

| Parameter | Value | Reference |

| Mass Spectrometer | Triple Quadrupole | [4] |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | [4] |

| Precursor Ion (m/z) | 515.2 | [3][4] |

| Product Ion (m/z) | 353.0 | [3][4] |

| Internal Standard (IS) | Tinidazole | [4] |

| IS Precursor Ion (m/z) | 246.0 | [3] |

| IS Product Ion (m/z) | 125.8 | [3] |

Table 2: Performance Characteristics of the LC-MS/MS Method

| Parameter | Value | Reference |

| Linear Range | 4.00–96.0 ng/mL | [3][4] |

| Lower Limit of Quantification (LLOQ) | 4.00 ng/mL | [3][4] |

| Intra-day Precision (RSD%) | < 8.89% | [3][4] |

| Inter-day Precision (RSD%) | < 8.89% | [3][4] |

| Absolute Recovery | > 73.52% | [3][4] |

II. Experimental Protocols

This section provides a detailed protocol for the sample preparation and LC-MS/MS analysis of 1,3-Dicaffeoylquinic acid in rat plasma.

Protocol 1: Sample Preparation from Rat Plasma

Materials:

-

Rat plasma samples

-

Ethyl acetate (B1210297)

-

Internal Standard (Tinidazole) solution

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution (mobile phase)

Procedure:

-

Thaw frozen rat plasma samples at room temperature.

-

To a microcentrifuge tube, add 100 µL of rat plasma.

-

Add the internal standard solution (Tinidazole).

-

Add 1 mL of ethyl acetate for liquid-liquid extraction.[4]

-

Vortex the mixture for 3 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[1]

Chromatographic Conditions:

-

Column: Agilent Zorbax SB C18 column or equivalent reversed-phase C18 column.[1][4]

-

Mobile Phase: A gradient elution is typically employed using a mixture of water with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol.[1] For a specific application, an isocratic mobile phase of methanol-water-formic acid (70:30:0.1, v/v/v) has been used.[5]

-

Flow Rate: 0.25 mL/min.[5]

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C).

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization: Electrospray Ionization (ESI) in negative ion mode.[4]

-

Scan Type: Multiple Reaction Monitoring (MRM).[4]

-

MRM Transitions:

-

Gas Temperatures and Flow Rates: Optimize according to the specific instrument.

-

Collision Energy: Optimize to achieve the most stable and abundant product ion signal.

III. Fragmentation Analysis for Isomer Differentiation